Potassium hexacyanoplatinate(IV) can be used as a modifier for electrodes in electrochemical studies. By incorporating it into the electrode structure, researchers can improve the electrode's selectivity and sensitivity towards specific target analytes. This is particularly valuable in the development of electrochemical sensors for environmental monitoring and biological analysis. [Source: A study published in the journal "Electroanalysis" found that potassium hexacyanoplatinate(IV)-modified electrodes exhibited enhanced electrocatalytic activity for the detection of hydrogen peroxide. ]
Potassium hexacyanoplatinate(IV) can act as a catalyst for various chemical reactions. For instance, it can be used to catalyze the oxidation of organic compounds, the reduction of metal ions, and the decomposition of environmental pollutants. This catalytic ability makes it a valuable tool in synthetic chemistry and environmental remediation studies. [Source: A research article published in "RSC Advances" demonstrated the use of potassium hexacyanoplatinate(IV) as a catalyst for the degradation of organic dyes in wastewater treatment. ]
Potassium hexacyanoplatinate(IV), with the chemical formula KPt(CN), is an inorganic compound that features a platinum(IV) center coordinated to six cyanide ligands. This compound is a member of the family of coordination complexes and is characterized by its octahedral geometry. The potassium ions serve to balance the charge of the hexacyanoplatinate(IV) anion, making it a stable salt. Potassium hexacyanoplatinate(IV) is typically encountered as a yellow crystalline solid and is soluble in water, which is significant for its various applications in analytical chemistry and materials science.
Potassium hexacyanoplatinate(IV) is considered a moderately toxic compound. Contact with skin or eyes can cause irritation. Inhalation of dust can irritate the respiratory tract. Ingestion can lead to nausea, vomiting, and diarrhea. Proper personal protective equipment (PPE) should be worn when handling this compound.
Potassium hexacyanoplatinate(IV) can be synthesized through several methods:
Potassium hexacyanoplatinate(IV) has several important applications:
Studies on the interactions of potassium hexacyanoplatinate(IV) focus on its reactivity with various ligands and its biological implications. Research indicates that the stability constants of its complexes are relatively high, suggesting strong interactions with ligands like ammonia and cyanide. These studies are crucial for understanding how this compound behaves in biological systems and its potential therapeutic uses .
Potassium hexacyanoplatinate(IV) shares similarities with several other coordination compounds, particularly those involving platinum or related transition metals. Here are some comparable compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Potassium tetrachloroplatinate(II) | KPtCl | Used in cancer therapy; less stable than hexacyanoplatinate. |
| Platinum(II) cyanide | Pt(CN) | Less stable; used in organic synthesis. |
| Cisplatin | Pt(NH)Cl | Widely used anti-cancer drug; more toxic than potassium hexacyanoplatinate(IV). |
| Potassium hexachloroplatinate | KPtCl | Precursor for various platinum complexes; less soluble than hexacyanoplatinate(IV). |
Potassium hexacyanoplatinate(IV) is unique due to its high stability and solubility compared to other platinum complexes. Its ability to form strong bonds with ligands like cyanide makes it particularly interesting for both synthetic and analytical applications, setting it apart from other compounds in the same category.
The primary synthetic route for potassium hexacyanoplatinate(IV) involves a salt metathesis reaction between hexachloroplatinate(IV) salts and potassium cyanide. A well-documented method utilizes potassium hexachloroplatinate(IV) ($$ \text{K}2[\text{PtCl}6] $$) as the starting material:
$$
\text{K}2[\text{PtCl}6] + 6\,\text{KCN} \rightarrow \text{K}2[\text{Pt}(\text{CN})6] + 6\,\text{KCl}
$$
This reaction is typically conducted in aqueous media at ambient temperatures (20–25°C) to prevent decomposition of cyanide ligands. The stoichiometric ratio of 1:6 for $$ \text{K}2[\text{PtCl}6] $$ to KCN ensures complete ligand substitution.
Alternative approaches include the direct reaction of platinum(IV) chloride ($$ \text{PtCl}4 $$) with potassium cyanide under controlled pH conditions. However, this method is less common due to the hygroscopic nature of $$ \text{PtCl}4 $$ and the need for stringent anhydrous conditions.
| Reactants | Conditions | Product Purity | Reference |
|---|---|---|---|
| $$ \text{K}2[\text{PtCl}6] + \text{KCN} $$ | Aqueous, 25°C, 1:6 molar ratio | High (99%) | |
| $$ \text{PtCl}_4 + \text{KCN} $$ | Anhydrous, 40°C, pH 7–8 | Moderate (85%) |
Industrial-scale production emphasizes cost efficiency and yield optimization. The metathesis reaction is scaled using continuous-flow reactors, where $$ \text{K}2[\text{PtCl}6] $$ and KCN solutions are mixed under turbulent flow conditions to enhance mass transfer. Key parameters include:
Post-reaction, the mixture is filtered to remove KCl byproducts, and the filtrate is concentrated via vacuum evaporation. Industrial batches achieve yields exceeding 95%, with purity levels tailored to applications (e.g., 99.9% for electronics, 99% for catalysis).
Purification is critical to remove residual KCl and unreacted KCN. A standardized protocol involves:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Deionized water | 80 → 4 | 78 | 99.9 |
| Ethanol/water (1:3) | 70 → 10 | 82 | 99.5 |
The final product is dried under vacuum (40°C, 12 hours) to obtain a free-flowing powder. Advanced facilities employ zone refining for ultra-high-purity (>99.99%) grades used in semiconductor manufacturing.
Potassium hexacyanoplatinate(IV), with the molecular formula K₂[Pt(CN)₆], represents a structurally sophisticated coordination complex featuring platinum(IV) in an octahedral coordination environment [1] . The compound crystallizes in the cubic crystal system with the space group Fm-3m, exhibiting a highly symmetric three-dimensional framework structure [3] [4]. The molecular weight of 429.38 to 429.40 grams per mole reflects the substantial contribution of the central platinum atom to the overall molecular mass [1] [5].
The octahedral coordination geometry around the platinum(IV) center is characterized by six cyanide ligands arranged in a perfect octahedral configuration [3] [6]. The platinum-carbon bond distances range from 2.01 to 2.02 angstroms, demonstrating remarkably consistent bonding throughout the coordination sphere [3] [10]. These Pt-C bond lengths are significantly shorter than typical platinum-chloride bonds, which measure approximately 2.35 angstroms, reflecting the stronger covalent character of the platinum-carbon interactions [4] [27].
The cyanide ligands themselves maintain nearly linear geometry with carbon-nitrogen bond distances of 1.14 to 1.15 angstroms [3] [10]. The platinum-carbon-nitrogen bond angles approach 180 degrees, confirming the linear arrangement essential for the structural integrity of the coordination complex [3] [10]. The carbon-platinum-carbon angles consistently measure approximately 90 degrees, validating the ideal octahedral geometry around the platinum center [3] [10].
Table 1: Crystallographic Parameters and Structural Data for Potassium Hexacyanoplatinate(IV)
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | K₂[Pt(CN)₆] | [1] [5] [20] [21] |
| Molecular Weight (g/mol) | 429.38-429.40 | [1] [5] [20] [21] |
| Crystal System | Cubic | [3] [7] |
| Space Group | Fm-3m | [3] [7] |
| Appearance | White crystalline powder | [1] [5] [20] [21] |
| Pt-C Bond Distance (Å) | 2.01-2.02 | [3] [10] |
| C-N Bond Distance (Å) | 1.14-1.15 | [3] [10] |
| M-N Bond Distance (Å) | 2.08-2.33 (varies with M) | [3] [10] |
| Pt-C-N Angle (°) | ~180 (linear) | [3] [10] |
| C-Pt-C Angle (°) | ~90 (octahedral) | [3] [10] |
The structural framework demonstrates exceptional stability through the formation of linear Pt-CN-M linkages, where M represents various metal cations [3] [12]. This linear connectivity creates a simple cubic network that distinguishes hexacyanoplatinates from many other Prussian blue analogues that exhibit structural complexity through defects or distortions [3] [12]. The structural simplicity of potassium hexacyanoplatinate(IV) makes it an ideal model system for understanding fundamental coordination chemistry principles and framework dynamics [3] [12].
X-ray pair distribution function analysis has emerged as a powerful technique for investigating the local structure and atomic-scale distortions in potassium hexacyanoplatinate(IV) and related compounds [8] [10]. This method provides crucial insights into atomic arrangements that extend beyond the average crystallographic structure, revealing dynamic behavior and local structural variations [8] [31].
Experimental pair distribution function measurements conducted at high energy X-ray facilities have utilized Q-maximum values of 19 inverse angstroms to achieve excellent real-space resolution for distances up to 30 angstroms [3] [10]. These measurements reveal distinct features in the pair distribution function that correspond to specific atomic pair correlations, with the strongest signals arising from interactions involving the heavy platinum atoms [3] [10].
The pair distribution function analysis has identified significant variations in peak widths that cannot be adequately described by conventional refinement methods using monotonic distance-dependent thermal parameters [3] [10]. The platinum and metal atom positions exhibit tightly constrained distributions with narrow corresponding peaks, while carbon and nitrogen positions demonstrate much broader distributions reflecting greater dynamic flexibility [3] [10].
Table 2: X-ray Pair Distribution Function Analysis Parameters
| Interaction Type | Force Constant (eV/Ų or eV/rad²) | Equilibrium Distance/Angle | Comments |
|---|---|---|---|
| Pt-C bond stretching | 8.5-9.4 | 2.01-2.02 Å | Strong intrapolyhedral bonds |
| M-N bond stretching (equatorial) | 3.5-15.5 | 2.08-2.32 Å | Varies with metal center |
| M-N bond stretching (axial) | 0.6 | 2.33 Å | Weaker for Jahn-Teller distorted Cu |
| C-Pt-C angle bending | 4.3-14.1 | 90° | High rigidity in octahedral geometry |
| N-M-N angle bending | 0.68-0.85 | 90° | Moderate angular flexibility |
| M-N-C angle bending | 0.01-0.08 | 180° | Nearly linear coordination |
The development of interaction-space pair distribution function refinement approaches has enabled the extraction of effective harmonic force constants from experimental data [3] [10]. This methodology employs Monte Carlo simulations using 6×6×6 supercells containing 12,096 atoms to model thermal fluctuations and structural dynamics [3] [10]. The platinum-carbon bond stretching interactions exhibit force constants ranging from 8.5 to 9.4 electron volts per square angstrom, indicating strong covalent bonding within the coordination octahedra [3] [10].
Metal-nitrogen bond stretching interactions demonstrate considerable variation depending on the specific metal center, with equatorial force constants ranging from 3.5 to 15.5 electron volts per square angstrom [3] [10]. Systems exhibiting Jahn-Teller distortions show distinctly weaker axial interactions with force constants as low as 0.6 electron volts per square angstrom [3] [10]. Angular bending interactions display markedly different behavior, with carbon-platinum-carbon angles maintaining high rigidity through force constants of 4.3 to 14.1 electron volts per square radian [3] [10].
The pair distribution function studies have revealed that local distortions primarily involve thermal displacements away from ideal crystallographic positions rather than static disorder or occupational defects [3] [10]. These findings demonstrate that the dynamic behavior of hexacyanoplatinates differs fundamentally from many other framework materials that exhibit random structural complexity [3] [10].
Computational modeling approaches have provided essential insights into the lattice dynamics and negative thermal expansion mechanisms operating in potassium hexacyanoplatinate(IV) and related compounds [3] [10]. Density functional theory calculations using the PBEsol generalized gradient approximation with ultrasoft pseudopotentials have successfully reproduced experimental phonon spectra and thermal expansion behavior [3] [10].
The computational framework employs plane-wave cutoff energies of 700 electron volts and Monkhorst-Pack grids of 3×3×3 wave vectors for electronic state integration [3] [10]. Structure optimization proceeds until energy convergence reaches 10⁻¹⁰ electron volts per atom and force convergence achieves 10⁻⁶ electron volts per angstrom [3] [10]. These stringent convergence criteria ensure accurate prediction of vibrational properties and thermal behavior [3] [10].
Phonon dispersion calculations have identified specific low-energy modes responsible for negative thermal expansion behavior [3] [10]. The most significant contribution arises from octahedral tilt distortions that propagate along the Γ-X direction in reciprocal space [3] [16]. These modes exhibit dispersionless character with frequencies around 49 inverse centimeters and represent correlated rotations of platinum-carbon and metal-nitrogen coordination octahedra [3] [16].
Table 3: Negative Thermal Expansion Mechanisms and Associated Phonon Modes
| Phonon Mode | Frequency Range (cm⁻¹) | Grüneisen Parameter (γ) | NTE Contribution | Description |
|---|---|---|---|---|
| Octahedral tilt (Γ-X direction) | ~49 (dispersionless) | -27.1 to -39.4 | Primary mechanism | Correlated rotation of PtC₆ and MN₆ octahedra |
| Transverse acoustic modes | Variable | Negative | Secondary | Transverse vibrations of cyanide bridges |
| Low-frequency optical modes | 12-40 meV region | Negative (significant) | Significant | Volume-reducing cooperative motions |
| Columnar shift modes | Low energy | Negative (moderate) | Moderate | Translational distortions in framework |
Grüneisen parameter calculations reveal that octahedral tilt modes possess exceptionally large negative values ranging from -27.1 to -39.4 [3] [10]. These parameters quantify the volume dependence of phonon frequencies and directly correlate with negative thermal expansion magnitude [3] [16]. The negative Grüneisen parameters indicate that these vibrational modes decrease in frequency as the crystal volume decreases, enabling thermal contraction through increased vibrational entropy [3] [15].
Comparison between density functional theory predictions and experimental pair distribution function-derived force constants demonstrates excellent agreement for the fundamental negative thermal expansion mechanism [3] [10]. Both approaches identify correlated octahedral tilts as the primary driving force for volume contraction upon heating [3] [10]. Secondary contributions arise from transverse acoustic modes involving cyanide bridge vibrations and low-frequency optical modes in the 12 to 40 millielectron volt energy range [3] [17].
Table 4: Computational Methods and Theoretical Approaches
| Method | Purpose | Key Parameters | Applications |
|---|---|---|---|
| X-ray Pair Distribution Function | Local structure determination | Q_max = 19 Å⁻¹, r < 30 Å | Structural characterization |
| Interaction-space PDF refinement | Force constant derivation | 6×6×6 supercell, 12,096 atoms | Empirical potential development |
| Density Functional Theory | Electronic structure and phonon calculation | PBEsol functional, 700 eV cutoff | Benchmark calculations |
| Monte Carlo simulations | Atomic displacement modeling | 300 K temperature | Thermal motion simulation |
| Harmonic lattice dynamics | Phonon dispersion calculation | Brillouin zone sampling | Grüneisen parameter calculation |
| Quasiharmonic approximation | Thermal expansion prediction | ±1% volume variation | Temperature-dependent properties |
The computational studies have established that rigid unit mode behavior dominates the negative thermal expansion mechanism [3] [16]. These modes involve coordinated rotations of rigid coordination polyhedra connected through flexible bridging ligands [3] [15]. The framework structure accommodates thermal energy through increased rotational motion rather than bond stretching, resulting in overall volume contraction [3] [14].
Potassium hexacyanoplatinate(IV) represents a classic example of octahedral coordination geometry in transition metal complexes. The compound with the molecular formula K₂[Pt(CN)₆] features a central platinum(IV) ion surrounded by six cyanide ligands arranged in a perfectly octahedral configuration [1] [2]. This arrangement conforms to the octahedral point group (Oₕ), which is characterized by high symmetry and equal bond lengths and angles throughout the coordination sphere [3].
The central platinum ion exists in the +4 oxidation state, giving it a d⁶ electronic configuration [4] [2]. In the octahedral ligand field created by the six cyanide ligands, the five d orbitals of platinum split into two distinct energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dz², dx²-y²) [5] [6]. The cyanide ligand is positioned at the strong field end of the spectrochemical series, creating a large crystal field splitting energy (Δₒ) [7] [5]. This large splitting energy exceeds the pairing energy, resulting in a low-spin configuration where all six d electrons are paired in the t₂g orbitals (t₂g⁶ eg⁰) [5] [6].
The cyanide ligand exhibits unique bonding characteristics that contribute to its position as a strong field ligand. The primary interaction occurs through σ-donation from the carbon lone pair to the platinum center, with the ligand coordinating through the carbon atom (κC coordination) [1] [8]. This creates strong Pt-C bonds with typical bond lengths ranging from 1.96 to 2.04 Å based on comparative structural studies [9] [10]. The cyanide ligand also possesses π-accepting capability through its empty π* orbitals, although this back-bonding contribution is less significant than the σ-donation [11] [12].
The octahedral coordination environment in potassium hexacyanoplatinate(IV) is remarkably stable due to several factors. First, the d⁶ low-spin configuration provides maximum crystal field stabilization energy (CFSE) of 24Dq, which represents the theoretical maximum stabilization for any d electron configuration in an octahedral field [5] [6]. Second, the kinetic inertness associated with the d⁶ configuration makes ligand substitution reactions extremely slow, contributing to the overall stability of the complex [12] [13].
The behavior of cyanide ligands in this octahedral environment demonstrates several important coordination chemistry principles. The strong σ-donating ability of cyanide creates a large ligand field splitting, which forces electron pairing and results in diamagnetic behavior [14] [6]. The equal distribution of electron density among the t₂g orbitals ensures that the complex maintains perfect octahedral symmetry without any Jahn-Teller distortion [15] [16].
Spectroscopic studies have revealed that the hexacyanoplatinate(IV) ion exhibits characteristic absorption bands in the ultraviolet region, consistent with charge transfer transitions between the ligand and metal orbitals [17] [18]. The strong field nature of the cyanide ligands results in a large energy gap between the t₂g and eg orbitals, pushing electronic transitions to higher energies and contributing to the white appearance of the crystalline compound [2] [19].
The coordination environment also influences the chemical reactivity of the complex. The high formal charge on the platinum center (+4) combined with the anionic nature of the cyanide ligands creates a highly polarized bonding situation [4] [18]. This polarization affects both the electrophilic character of the platinum center and the nucleophilic character of the cyanide ligands, influencing subsequent chemical transformations [17] [18].
The ligand substitution chemistry of potassium hexacyanoplatinate(IV) is characterized by remarkable kinetic inertness, a property directly related to its d⁶ electronic configuration and octahedral geometry [12] [13]. This inertness stems from the thermodynamic stability provided by the maximum crystal field stabilization energy and the high activation barriers associated with ligand exchange processes [20] [21].
Mechanistic studies have revealed that cyanide exchange in hexacyanoplatinate(IV) complexes proceeds through an associative mechanism [22] [13]. The reaction pathway involves the formation of a seven-coordinate intermediate, which is facilitated by the small size and strong field character of the cyanide ligands [22] [12]. The rate law for cyanide exchange typically follows second-order kinetics, with the rate expression: rate = k[Pt(CN)₆²⁻][CN⁻], indicating that both the complex and incoming cyanide participate in the rate-determining step [22] [13].
The kinetic parameters for ligand substitution reactions in platinum(IV) cyanide complexes have been extensively studied. The activation energy for cyanide exchange is typically high, ranging from 58 to 71 kJ/mol depending on reaction conditions [12]. The activation entropy is generally positive, consistent with an associative mechanism where the transition state involves increased molecular disorder [12] [13]. Temperature studies have shown that the exchange rate increases exponentially with temperature, following the Arrhenius equation [22] [13].
Comparative studies with other hexacyanometallate complexes have revealed important trends in substitution reactivity. The rate of cyanide exchange decreases significantly as the oxidation state of the metal increases, with platinum(IV) complexes showing much slower exchange rates than platinum(II) analogues [23] [20]. This trend reflects the increased charge density on the metal center, which strengthens the metal-ligand bonds and raises the activation barriers for substitution [24] [21].
The nature of the entering ligand significantly influences the substitution rate and mechanism. Strong field ligands such as carbon monoxide and phosphines can replace cyanide ligands under forcing conditions, although these reactions typically require elevated temperatures and extended reaction times [18] [12]. The substitution follows the general reactivity order established for platinum complexes: strong field ligands > weak field ligands, with the reaction rate being inversely related to the ligand field strength of the leaving group [24].
Solvent effects play a crucial role in ligand substitution reactions of hexacyanoplatinate(IV) complexes. Polar protic solvents tend to accelerate substitution reactions by stabilizing the charged intermediates formed during the associative mechanism [20] [12]. The presence of coordinating solvents can complicate the reaction pathway by competing for coordination sites on the metal center [12] [13].
The stereochemical outcome of ligand substitution reactions in octahedral platinum(IV) complexes generally involves retention of configuration. This stereochemical preference is attributed to the associative mechanism, where the incoming ligand approaches from a face of the octahedron, leading to a seven-coordinate intermediate that collapses to retain the original stereochemistry [20] [21].
pH effects have been observed in aqueous substitution reactions, particularly when the entering or leaving ligands are pH-sensitive [12]. The protonation state of potential ligands can dramatically affect their nucleophilicity and their ability to participate in substitution reactions [12] [13]. For example, studies have shown that the rate of cyanide exchange is pH-dependent, with maximum rates observed under slightly basic conditions where the cyanide ion is fully deprotonated [22].
The Jahn-Teller effect represents a fundamental principle in coordination chemistry, stating that non-linear molecules with degenerate electronic ground states will undergo geometrical distortions to remove the degeneracy and lower the overall energy [15] [16]. In the context of hexacyanometallate complexes, the occurrence and magnitude of Jahn-Teller distortions depend critically on the electronic configuration of the central metal ion and the resulting orbital occupancy patterns.
Potassium hexacyanoplatinate(IV) serves as an excellent example of a complex that does not exhibit Jahn-Teller distortion despite having a d⁶ electronic configuration [15]. This absence of distortion is attributed to the low-spin nature of the complex, where all six d electrons are paired in the t₂g orbitals, leaving the eg orbitals completely empty. The symmetric occupation of the t₂g orbitals (t₂g⁶ eg⁰) results in no electronic degeneracy, thereby eliminating the driving force for Jahn-Teller distortion [15] [16].
In contrast, several transition metal analogues of hexacyanometallate complexes do exhibit Jahn-Teller distortions. The most notable examples occur with d⁴ high-spin, d⁷ low-spin, and d⁹ configurations, where asymmetric occupation of the eg orbitals leads to structural distortions. For instance, hexacyanoferrate(III) complexes with d⁵ configuration can show weak Jahn-Teller effects, although the distortion is typically minimal due to the half-filled t₂g³ configuration.
The d⁹ configuration presents the most dramatic example of Jahn-Teller distortion in octahedral complexes. Copper(II) hexacyano complexes, though rare, would theoretically exhibit significant elongation or compression along one of the octahedral axes due to the unequal occupation of the eg orbitals (t₂g⁶ eg³) [15] [16]. The distortion typically manifests as elongation of two axial bonds, as this configuration minimizes the electron-electron repulsion in the partially filled eg orbitals.
Theoretical calculations have provided insights into the energetics of Jahn-Teller distortions in hexacyanometallate complexes. The stabilization energy gained from the distortion must overcome the elastic energy required to distort the octahedral framework. For strong field ligands like cyanide, the large crystal field splitting often suppresses Jahn-Teller distortions by favoring low-spin configurations [15].
The magnitude of Jahn-Teller distortions can be quantified using various structural parameters. The distortion parameter δ, defined as the ratio of the shorter to longer metal-ligand bond lengths, provides a measure of the deviation from perfect octahedral symmetry. For undistorted complexes like potassium hexacyanoplatinate(IV), δ approaches unity, while significantly distorted complexes show values substantially different from 1.0.
Experimental studies using X-ray crystallography have confirmed the absence of Jahn-Teller distortion in potassium hexacyanoplatinate(IV) [1] [2]. The platinum-carbon bond lengths are equivalent within experimental error, and the cyanide ligands are arranged in a perfectly octahedral geometry with Oh symmetry [8] [3]. This structural regularity is consistent with the electronic configuration and the strong field nature of the cyanide ligands [15] [16].
The implications of Jahn-Teller effects extend beyond simple structural considerations. Distorted complexes often exhibit different magnetic properties, electronic spectra, and chemical reactivity compared to their undistorted analogues. The absence of Jahn-Teller distortion in potassium hexacyanoplatinate(IV) contributes to its exceptional stability and uniform reactivity patterns [15].
Comparative studies with other octahedral d⁶ complexes have revealed that the strength of the ligand field plays a crucial role in determining whether Jahn-Teller distortions occur. Strong field ligands like cyanide promote low-spin configurations that are less susceptible to Jahn-Teller distortions, while weak field ligands may lead to high-spin configurations that are more prone to structural distortions.